molecular formula C13H12BrN3OS2 B2436510 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392302-70-4

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2436510
CAS No.: 392302-70-4
M. Wt: 370.28
InChI Key: TWTUKQPGGPZXLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the compound N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The synthesis involved the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . For example, the compound N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was found to consist of a benzene ring and a 1,3,5-triazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . For instance, the reaction of N-(5-(4-chlorobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide with diisopropylethylamine under nitrogen conditions led to the formation of coupled heterocyclic derivatives .

Scientific Research Applications

Oxidative Dimerization and Synthesis

One foundational application involves the oxidative dimerization of thioamides to synthesize 3,5-disubstituted 1,2,4-thiadiazoles. Patil et al. (2009) demonstrated that thioamides undergo oxidative dimerization when treated with hypervalent iodine(V)-containing reagents, yielding 1,2,4-thiadiazoles in excellent yield. This method represents a general strategy for constructing thiadiazole cores, potentially applicable to synthesizing compounds similar to the one (Patil, Bhalerao, Dangate, & Akamanchi, 2009).

Anticancer Properties

Research into thiadiazole derivatives has revealed significant anticancer properties. Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents. These compounds showed promising in vitro anticancer activity against various cancer cell lines, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antimicrobial and Antifungal Applications

Thiadiazole compounds also exhibit antimicrobial and antifungal activities. Narayana et al. (2004) explored the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives as possible antifungal agents. This work underlines the potential of thiadiazole derivatives in developing new antimicrobial and antifungal therapies (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3OS2/c14-10-5-1-8(2-6-10)7-19-13-17-16-12(20-13)15-11(18)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTUKQPGGPZXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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